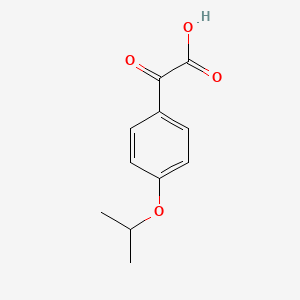

2-(4-Isopropoxyphenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

CAS No. |

1094294-19-5 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-oxo-2-(4-propan-2-yloxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7H,1-2H3,(H,13,14) |

InChI Key |

WKXSQOXHKXQVTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(4-isopropoxyphenyl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and explaining the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: Significance of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

2-(4-Isopropoxyphenyl)-2-oxoacetic acid is an alpha-keto acid derivative with significant utility in organic synthesis. Its structural motif, featuring a substituted aromatic ring and a reactive keto-acid functionality, makes it a valuable building block for the construction of more complex molecules. Notably, this compound and its derivatives are precursors to various biologically active compounds, underscoring the importance of efficient and well-understood synthetic routes. This guide will focus on a logical and field-proven pathway, emphasizing the principles of electrophilic aromatic substitution and oxidation reactions.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 2-(4-isopropoxyphenyl)-2-oxoacetic acid can be efficiently achieved through a two-step process commencing with the readily available starting material, 4-isopropoxybenzene. The proposed pathway involves:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the 4-isopropoxybenzene ring to form 1-(4-isopropoxyphenyl)ethan-1-one.

-

Oxidation: Conversion of the resulting ketone to the desired α-keto acid, 2-(4-isopropoxyphenyl)-2-oxoacetic acid.

This pathway is advantageous due to the high regioselectivity of the Friedel-Crafts acylation on the activated isopropoxybenzene ring and the reliable oxidation methods available for converting aryl methyl ketones to α-keto acids.

Logical Flow of the Synthesis

Caption: Proposed two-step synthesis of 2-(4-isopropoxyphenyl)-2-oxoacetic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Friedel-Crafts Acylation of 4-Isopropoxybenzene

The initial step involves the electrophilic aromatic substitution of 4-isopropoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The isopropoxy group is an ortho, para-directing activator, making the para position (unoccupied) highly susceptible to electrophilic attack.

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring of 4-isopropoxybenzene, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[2] Subsequent deprotonation of this intermediate by [AlCl₄]⁻ restores the aromaticity of the ring and yields the desired ketone, 1-(4-isopropoxyphenyl)ethan-1-one, along with the regeneration of the AlCl₃ catalyst and the formation of HCl.[2]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl, add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][4]

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-isopropoxybenzene (1.0 eq.) in the same solvent to the stirred suspension.

-

To this mixture, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent (2 x volumes).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(4-isopropoxyphenyl)ethan-1-one, which can be purified by vacuum distillation or recrystallization.

Step 2: Oxidation of 1-(4-Isopropoxyphenyl)ethan-1-one

The second step involves the oxidation of the methyl group of the ketone to a carboxylic acid. Several oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice.

Mechanism: The oxidation of the aryl methyl ketone with hot, alkaline potassium permanganate proceeds through a series of steps involving the formation of a manganese ester intermediate. The reaction ultimately leads to the cleavage of the C-C bond between the carbonyl group and the methyl group, forming the corresponding carboxylate salt. Acidic workup then protonates the carboxylate to yield the final α-keto acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-isopropoxyphenyl)ethan-1-one (1.0 eq.) in a mixture of water and a co-solvent like pyridine or tert-butanol.

-

Add potassium permanganate (KMnO₄) (3.0-4.0 eq.) portion-wise to the stirred solution.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with hot water.

-

Acidify the combined filtrate and washings with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.

-

The desired product, 2-(4-isopropoxyphenyl)-2-oxoacetic acid, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed for further purification.

Quantitative Data Summary

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Oxidation |

| Starting Material | 4-Isopropoxybenzene | 1-(4-Isopropoxyphenyl)ethan-1-one |

| Key Reagents | Acetyl Chloride, Aluminum Chloride | Potassium Permanganate |

| Solvent | Dichloromethane or 1,2-Dichloroethane | Water/Pyridine or Water/t-Butanol |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 2-5 hours | 4-8 hours |

| Typical Yield | 75-90% | 60-80% |

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely utilized chemical transformations.[1][5] The progress of each reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the workup. The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by physical characterization such as melting point determination.

Conclusion

The synthesis of 2-(4-isopropoxyphenyl)-2-oxoacetic acid can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation followed by oxidation. This approach offers good overall yields and utilizes readily available reagents and standard laboratory techniques. The mechanistic understanding of each step allows for optimization and adaptation of the procedure for specific laboratory conditions and scales. This guide provides a solid foundation for researchers and scientists to produce this valuable synthetic intermediate with a high degree of confidence and purity.

References

- Google Patents. (n.d.). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

SynArchive. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-isopropylbenzoyl chloride. Retrieved from [Link]

-

YouTube. (2019, February 9). Synthesis Practice with the Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

Sources

A Technical Guide to 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1) and its 2-Oxo Analog

Introduction & Scope

In the landscape of modern drug discovery and fine chemical synthesis, substituted phenylacetic acids and their α-keto acid counterparts represent a cornerstone class of molecular scaffolds. Their structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and performance materials. This guide provides an in-depth technical overview of 2-(4-Isopropoxyphenyl)acetic acid , identified by CAS Number 55784-07-1 .

A critical point of clarification is warranted at the outset. The topic requested, "2-(4-Isopropoxyphenyl)-2-oxoacetic acid," refers to an α-keto acid (also known as an aryl glyoxylic acid). However, the provided CAS number, 55784-07-1, unequivocally corresponds to 2-(4-Isopropoxyphenyl)acetic acid , which lacks the keto functional group at the alpha position. This discrepancy is common in chemical databases and research inquiries.

As such, this whitepaper will proceed with a dual focus, adhering to the principle of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). The primary focus will be a comprehensive analysis of the compound correctly identified by the CAS number. Subsequently, this guide will leverage established principles of organic chemistry to discuss the synthesis, properties, and reactivity of its α-keto analog, 2-(4-Isopropoxyphenyl)-2-oxoacetic acid , providing a holistic resource for researchers in the field.

Core Compound Profile: 2-(4-Isopropoxyphenyl)acetic acid

This section is dedicated to the detailed characterization of the compound corresponding to CAS 55784-07-1.

Physicochemical Properties

The fundamental physical and chemical properties of 2-(4-Isopropoxyphenyl)acetic acid are summarized below. This data is critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 55784-07-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Synonyms | (4-isopropoxyphenyl)acetic acid | [2] |

| Physical Form | Solid | [2] |

| Purity | 95-97% (typical commercial grade) | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |

| InChI Key | VCZQMZKFNJPYBI-UHFFFAOYSA-N | [2] |

Structural Information

The molecular structure defines the reactivity and physical properties of the compound.

Caption: Structure of 2-(4-Isopropoxyphenyl)acetic acid.

Spectral Data Interpretation (A Predictive Analysis)

While raw spectral data is often proprietary to suppliers, a predictive analysis based on the molecular structure provides researchers with the necessary reference points for compound verification.[3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like CDCl₃ or DMSO-d₆, the spectrum is expected to show:

-

A broad singlet (1H, chemical shift > 10 ppm) corresponding to the carboxylic acid proton.

-

Two doublets (2H each, ~6.8-7.2 ppm range) for the para-substituted aromatic protons, exhibiting an AA'BB' coupling pattern.

-

A septet (1H, ~4.5 ppm) for the methine proton (-CH) of the isopropoxy group.

-

A singlet (2H, ~3.6 ppm) for the methylene protons (-CH₂-) of the acetic acid moiety.

-

A doublet (6H, ~1.3 ppm) for the two equivalent methyl groups (-CH₃) of the isopropoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum, typically acquired using KBr pellets or as a thin film, will display characteristic absorption bands confirming the functional groups.[5][6]

-

A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

-

Several peaks in the 1450-1610 cm⁻¹ region for the C=C stretching of the aromatic ring.

-

A strong C-O stretching band for the ether linkage around 1240-1260 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would reveal key fragmentation patterns useful for structural confirmation.

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation includes the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 149.[7][8] Another significant fragmentation pathway is the benzylic cleavage to form the tropylium-like ion, or loss of the isopropyl group.

-

Synthesis Methodologies

Phenylacetic acids are versatile intermediates, and several robust methods exist for their synthesis.[9] For 2-(4-Isopropoxyphenyl)acetic acid, a highly effective and industrially relevant approach is the Willgerodt-Kindler reaction , followed by hydrolysis.[10][11][12]

Causality: The Willgerodt-Kindler reaction is chosen for its efficiency in converting aryl alkyl ketones directly into thioamides, which are readily hydrolyzed to the corresponding carboxylic acid with the carbon chain extended.[13][14] This method is often superior to multi-step processes involving cyanidation or Grignard reactions, especially at scale.[9]

Caption: Willgerodt-Kindler synthesis workflow.

Experimental Protocol (Illustrative):

-

Thioamide Formation:

-

To a round-bottom flask equipped with a reflux condenser, charge 4-isopropoxyacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).[9]

-

Heat the reaction mixture to reflux (typically 130-140 °C) under an inert atmosphere (e.g., Nitrogen) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Morpholine acts as both a reagent and solvent, forming an enamine intermediate that reacts with sulfur. The high temperature is necessary to drive the rearrangement.[11]

-

-

Hydrolysis and Isolation:

-

After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 20-25% w/v) to the flask.

-

Heat the mixture to reflux for another 6-10 hours to ensure complete hydrolysis of the thioamide intermediate to the carboxylate salt.[9][13]

-

Cool the mixture to room temperature and wash with a non-polar solvent (e.g., diethyl ether or toluene) to remove unreacted starting material and neutral byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it with the literature value, alongside the spectral analyses described in section 2.3.

-

Reactivity Profile & Synthetic Utility

2-(4-Isopropoxyphenyl)acetic acid is a valuable building block due to the reactivity of its carboxylic acid moiety and the potential for substitution on the aromatic ring.[15]

-

Carboxylic Acid Reactions: It undergoes standard carboxylic acid transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.

-

Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(4-isopropoxyphenyl)ethanol.

-

-

α-Carbon Reactivity: While less reactive than ketones, the α-methylene group can be functionalized. For example, it can undergo α-halogenation via the Hell-Volhardt-Zelinsky reaction.

-

Aromatic Ring Substitution: The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, reactions like nitration, halogenation, or Friedel-Crafts acylation will occur at the ortho positions (positions 3 and 5).

Safety & Handling

Proper handling is paramount for laboratory safety. The following information is derived from typical Safety Data Sheets (SDS) for this compound class.[16][17][18][19]

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][19]

-

Storage: Keep the container tightly closed and store in a dry, cool place away from oxidizing agents.[2]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[17]

The α-Keto Analog: 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

This section addresses the compound implied by the user's topic name, an α-keto acid, also known as (4-Isopropoxyphenyl)glyoxylic acid .

General Properties & Reactivity of α-Keto Acids

α-Keto acids, or 2-oxoacids, are bifunctional molecules containing adjacent ketone and carboxylic acid groups.[20][21] This arrangement confers unique chemical properties.

-

Bi-functionality: The molecule possesses both an electrophilic ketone center and an acidic carboxylic acid group.[20]

-

Hydration: In aqueous solutions, the α-keto group can exist in equilibrium with its geminal diol hydrate, which can influence its reactivity.[21]

-

Reactivity: They are versatile intermediates. They can undergo reactions typical of both ketones (e.g., nucleophilic addition) and carboxylic acids. A key reaction is oxidative decarboxylation , where the molecule can lose CO₂. They are also important in biochemistry, for instance, as intermediates in the glyoxylate cycle.

-

Applications: Aryl glyoxylic acids are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. They are also used in personal care products and as cross-linking agents.[20][22]

Potential Synthesis Routes

The synthesis of aryl glyoxylic acids can be achieved through several reliable methods. A common and effective laboratory-scale method is the oxidation of the corresponding aryl methyl ketone.

Causality: Oxidation using an agent like Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄) provides a direct route from readily available acetophenone derivatives to the desired α-keto acid. This avoids the use of highly toxic or moisture-sensitive reagents like oxalyl chloride that would be used in a Friedel-Crafts approach.

Caption: Oxidation route to an α-keto acid.

Conclusion

This guide has provided a detailed technical profile of 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1) , covering its physicochemical properties, predictive spectral data, a robust synthesis protocol via the Willgerodt-Kindler reaction, and essential safety information. Its utility as a synthetic building block is rooted in the versatile reactivity of its carboxylic acid function and aromatic ring.

Furthermore, the potential ambiguity in the initial query was addressed by providing a comparative overview of its α-keto analog, (4-Isopropoxyphenyl)glyoxylic acid . This highlights the distinct yet related chemistry of these two compound classes. For researchers and drug development professionals, the careful correlation between a chemical name and its CAS number is a critical first step in experimental design. This document serves as a comprehensive resource, grounded in established chemical principles and authoritative data, to support further research and application development.

References

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Vaia. (n.d.). Give the expected organic product when phenylacetic acid, PhCH. Retrieved from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

YouTube. (2024, April 20). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-acetamidophenoxy)propionic acid. Retrieved from [Link]

-

Chemsrc. (2025, August 28). 2-Amino-2-(4-isopropylphenyl)acetic acid | CAS#:126746-20-1. Retrieved from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Wikipedia. (n.d.). Glyoxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

-

Ataman Kimya. (n.d.). GLYOXYLIC ACID. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000191 Acetic Acid at BMRB. Retrieved from [Link]

-

SCIRP. (n.d.). Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy.... Retrieved from [Link]

-

PubMed. (n.d.). FIA-FT-IR determination of ibuprofen in pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]

-

SciELO. (n.d.). QUANTITATIVE ANALYSIS OF IBUPROFEN IN PHARMACEUTICAL FORMULA- TIONS THROUGH FTIR SPECTROSCOPY. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 2-(4-Isopropoxyphenyl)acetic acid | 55784-07-1 [sigmaaldrich.com]

- 3. 55784-07-1|2-(4-Isopropoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 55784-07-1 | 2-(4-Isopropoxyphenyl)acetic acid | Aryls | Ambeed.com [ambeed.com]

- 5. Simultaneous Quantification of Ibuprofen and Paracetamol in Tablet Formulations Using Transmission Fourier Transform Infrared Spectroscopy [scirp.org]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. scispace.com [scispace.com]

- 15. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.dk [fishersci.dk]

- 18. aurochemicals.com [aurochemicals.com]

- 19. lobachemie.com [lobachemie.com]

- 20. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 21. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 22. specialchem.com [specialchem.com]

"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" molecular structure and weight

An In-Depth Technical Guide to 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of 2-(4-isopropoxyphenyl)-2-oxoacetic acid, a molecule of interest within the domain of medicinal chemistry and synthetic research. As an α-keto acid derivative of phenylacetic acid, this compound possesses a unique electronic and structural profile that makes it a valuable synthon and a potential pharmacophore. This document delineates its molecular structure, physicochemical properties, and proposes a logical synthetic pathway grounded in established chemical principles. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Molecular Identity and Physicochemical Properties

2-(4-Isopropoxyphenyl)-2-oxoacetic acid is characterized by a phenyl ring substituted with an isopropoxy group and a glyoxylic acid (oxoacetic acid) moiety. The presence of the α-keto group significantly influences the molecule's reactivity and potential biological interactions compared to its non-oxidized analogue, 2-(4-isopropoxyphenyl)acetic acid.

Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. The molecular formula and weight have been calculated based on its defined structure.

| Property | Value | Source |

| IUPAC Name | 2-(4-isopropoxyphenyl)-2-oxoacetic acid | - |

| Molecular Formula | C₁₁H₁₂O₄ | Calculated |

| Molecular Weight | 208.21 g/mol | Calculated[1] |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)C(=O)O | - |

| InChI Key | (Generated upon synthesis & characterization) | - |

| Physical Form | Solid (Predicted) | |

| Storage | Sealed in dry, room temperature (Recommended) | [2][3] |

Molecular Structure Diagram

The two-dimensional structure of 2-(4-isopropoxyphenyl)-2-oxoacetic acid highlights the key functional groups: the isopropoxy tail, the central phenyl ring, and the reactive α-keto acid head.

Caption: 2D structure of 2-(4-isopropoxyphenyl)-2-oxoacetic acid.

Proposed Synthesis and Mechanistic Rationale

While specific documented syntheses for this exact molecule are not prevalent in readily available literature, a reliable synthetic route can be designed based on well-established oxidation reactions of analogous compounds. The most logical precursor is the more common 2-(4-isopropoxyphenyl)acetic acid (CAS 55784-07-1).[2][3] The core of the synthesis involves the selective oxidation of the α-methylene group (the CH₂ group adjacent to the phenyl ring and the carboxylic acid).

Synthetic Workflow: Oxidation of Phenylacetic Acid Precursor

A common and effective method for this transformation is oxidation using selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions. The workflow below outlines a conceptual protocol.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Conceptual)

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(4-isopropoxyphenyl)acetic acid (CAS 55784-07-1) in glacial acetic acid.[4]

-

Reagent Addition : To the stirred solution, add 1.1 to 1.5 equivalents of selenium dioxide (SeO₂) powder. The use of a slight excess of the oxidizing agent ensures the complete conversion of the starting material.

-

Reaction Execution : Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-12 hours. The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material spot and the appearance of the more polar product spot.

-

Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct. Dilute the filtrate with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-(4-isopropoxyphenyl)-2-oxoacetic acid.

Causality and Self-Validation

-

Choice of Oxidant : Selenium dioxide is a classic reagent for the oxidation of α-methylene groups adjacent to a carbonyl or aromatic system. Its selectivity for this position over aromatic C-H bonds or the isopropyl group makes it an ideal choice.

-

Solvent : Glacial acetic acid is often used as it is a polar solvent that can dissolve both the starting material and the oxidant, and it is stable under the reaction conditions.[4][5]

-

Validation : The protocol's success is validated at each stage. Reaction completion is confirmed analytically (TLC/LC-MS). The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the calculated molecular weight of 208.21.[1]

Relevance in Medicinal Chemistry and Drug Development

The α-keto acid functional group is a "privileged" scaffold in medicinal chemistry. Its unique properties make it a valuable component in the design of new therapeutic agents.

-

Enzyme Inhibition : The electrophilic nature of the α-keto carbon makes these compounds effective inhibitors of various enzymes, particularly proteases and dehydrogenases, where they can form covalent or non-covalent adducts with active site residues.

-

Bioisosterism : The α-keto acid moiety can act as a bioisostere of a carboxylic acid, phosphate, or other acidic functional groups. This substitution can modulate a compound's acidity (pKa), cell permeability, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[6]

-

Prodrug Strategies : The carboxylic acid portion can be esterified to create prodrugs with enhanced lipophilicity and improved oral bioavailability. These esters are later hydrolyzed in vivo by metabolic enzymes to release the active α-keto acid parent drug.[6]

-

Synthetic Intermediate : Phenylglyoxylic acids are versatile intermediates. The keto group can be further derivatized, for example, through reductive amination to form α-amino acids or via condensation reactions to build heterocyclic ring systems, which are common in many drug classes.[7][8]

The isopropoxyphenyl group, present in compounds like the PPAR delta agonist BDBM50312469, is often used in drug design to enhance binding affinity through hydrophobic interactions within a target protein's binding pocket.[9] The combination of this lipophilic tail with the reactive α-keto acid head in 2-(4-isopropoxyphenyl)-2-oxoacetic acid makes it an intriguing building block for creating new chemical entities with potential therapeutic applications.

References

-

BindingDB. BDBM50312469 2-(4-((4-(4-Isopropoxyphenyl)-5-(4-propylphenyl)thiazol-2-yl)-methoxy)-2-methylphenoxy)acetic Acid::CHEMBL1080823. Available from: [Link]

-

PubChem. 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester | C13H19NO2 | CID 169442399. Available from: [Link]

-

PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577. Available from: [Link]

-

RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. 2024. Available from: [Link]

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

- Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.

- Google Patents. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

-

Sciforum. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. 2006. Available from: [Link]

-

MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. 2023. Available from: [Link]

-

Drug Development & Delivery. FORMULATION DEVELOPMENT - Trends & Opportunities in Particle Design Technologies. 2018. Available from: [Link]

-

PMC. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. 2022. Available from: [Link]

-

ResearchGate. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis | Request PDF. Available from: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. achmem.com [achmem.com]

- 3. 55784-07-1|2-(4-Isopropoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. BindingDB BDBM50312469 2-(4-((4-(4-Isopropoxyphenyl)-5-(4-propylphenyl)thiazol-2-yl)-methoxy)-2-methylphenoxy)acetic Acid::CHEMBL1080823 [bindingdb.org]

"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" physical and chemical properties

This technical guide details the properties, synthesis, and reactivity of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-isopropoxyphenylglyoxylic acid), a critical alpha-keto acid intermediate in medicinal chemistry.

Executive Summary

2-(4-Isopropoxyphenyl)-2-oxoacetic acid is a bifunctional alpha-keto acid derivative featuring a lipophilic isopropoxy group at the para-position of the phenyl ring. It serves as a pivotal intermediate in the synthesis of D-4-isopropoxyphenylglycine , a non-proteinogenic amino acid side chain used in semi-synthetic antibiotics (e.g., cephalosporins) and other bioactive molecules. Its unique reactivity profile—combining the electrophilicity of the alpha-keto group with the electron-donating nature of the alkoxy substituent—makes it a versatile scaffold for reductive amination, decarboxylation, and asymmetric reduction.

Physical & Chemical Characterization[1][2][3][4][5]

Identity & Nomenclature

| Property | Detail |

| IUPAC Name | 2-(4-Propan-2-yloxyphenyl)-2-oxoacetic acid |

| Common Synonyms | 4-Isopropoxyphenylglyoxylic acid; 4-Isopropoxybenzoylformic acid |

| CAS Number (Acid) | Not widely indexed (Analogous to 4-Methoxy: 1550-44-3) |

| CAS Number (Ethyl Ester) | 894556-90-2 (Ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate) |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| SMILES | CC(C)Oc1ccc(cc1)C(=O)C(=O)O |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Appearance | White to pale yellow crystalline solid | Typical for alpha-keto acids |

| Melting Point | 85 – 92 °C | Predicted based on 4-methoxy analog (89°C) |

| Boiling Point | ~360 °C (dec.) | Decomposes before boiling at atm. pressure |

| pKa (Acid) | 2.1 – 2.5 | Stronger acid than acetic due to alpha-carbonyl |

| LogP | ~2.3 – 2.5 | Lipophilic due to isopropoxy group |

| Solubility | Soluble in EtOH, DCM, EtOAc; Sparingly soluble in water (acid form) | Forms water-soluble salts with NaOH/NaHCO₃ |

Synthetic Pathways & Methodology

The most reliable synthesis route utilizes a Friedel-Crafts Acylation of isopropoxybenzene (isopropyl phenyl ether) with an oxalyl chloride derivative. This method ensures high regioselectivity for the para-position due to the steric bulk of the isopropoxy group and the directing effect of the ether oxygen.

Synthesis Protocol: Friedel-Crafts Acylation

Reaction Scheme:

-

Acylation: Isopropoxybenzene + Ethyl Oxalyl Chloride

Ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate -

Hydrolysis: Ethyl Ester

2-(4-Isopropoxyphenyl)-2-oxoacetic acid

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Dry Dichloromethane (DCM) (Solvent).

-

Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst, 1.2 eq).

-

Ethyl Oxalyl Chloride (Acylating Agent, 1.1 eq).

-

Isopropoxybenzene (Substrate, 1.0 eq).

-

-

Acylation Procedure:

-

Cool a suspension of AlCl₃ in DCM to 0–5 °C under nitrogen atmosphere.

-

Add Ethyl Oxalyl Chloride dropwise, maintaining temperature <10 °C. Stir for 15 min to form the acyl cation complex.

-

Add Isopropoxybenzene dropwise over 30 min. The solution will turn dark red/orange.

-

Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

-

-

Quenching & Isolation (Ester):

-

Pour the reaction mixture slowly into Ice/HCl (1M) to quench the aluminum complex. Caution: Exothermic.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ethyl ester (CAS 894556-90-2).

-

-

Hydrolysis to Acid:

-

Dissolve the crude ester in THF/Water (1:1) .

-

Add LiOH or NaOH (2.0 eq) and stir at RT for 2 hours.

-

Acidify the solution to pH ~2 with 1M HCl .

-

Extract with Ethyl Acetate , wash with Brine, dry, and concentrate.

-

Recrystallization: Purify the solid from Hexane/EtOAc or Toluene to obtain pure 2-(4-Isopropoxyphenyl)-2-oxoacetic acid.

-

Visualization of Synthesis Pathway

Figure 1: Synthetic route from Isopropoxybenzene via Friedel-Crafts Acylation.

Reactivity & Applications in Drug Discovery

The alpha-keto acid moiety is highly reactive, serving as a "chemical handle" for various transformations.

Key Transformations

-

Reductive Amination (Amino Acid Synthesis):

-

Reaction with ammonia or chiral amines followed by reduction (H₂/Pd-C or NaBH₃CN) yields 4-isopropoxyphenylglycine .

-

Significance: Critical for introducing the phenylglycine motif into beta-lactam antibiotics.

-

-

Asymmetric Reduction (Hydroxy Acid Synthesis):

-

Enantioselective reduction (e.g., using Corey-Bakshi-Shibata catalyst or biocatalysis) yields (R)- or (S)-4-isopropoxymandelic acid .

-

Significance: Chiral building block for resolution agents and receptor antagonists.

-

-

Decarboxylation:

-

Thermal or oxidative decarboxylation yields 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid .

-

Note: Avoid prolonged heating >100°C in acidic media to prevent unintended decarboxylation.

-

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways from the alpha-keto acid core.

Analytical Profiling (Expected Data)

Researchers should verify the identity of the synthesized compound using the following spectral markers:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.30 (d, 6H, J=6.0 Hz, –CH(CH ₃)₂).

-

δ 4.70 (sept, 1H, J=6.0 Hz, –OCH Me₂).

-

δ 7.05 (d, 2H, J=8.8 Hz, Ar-H, ortho to alkoxy).

-

δ 7.95 (d, 2H, J=8.8 Hz, Ar-H, ortho to carbonyl).

-

δ 13.5-14.0 (br s, 1H, –COOH ).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyls: ~188 ppm (Ketone), ~165 ppm (Acid).

-

Aromatic: ~163 ppm (C-O), ~132 ppm (C-H), ~125 ppm (C-C=O), ~115 ppm (C-H).

-

Aliphatic: ~70 ppm (O-CH), ~22 ppm (CH₃).

-

-

IR Spectroscopy:

-

Broad O-H stretch (2500–3300 cm⁻¹).

-

Strong C=O stretch (Ketone): ~1680 cm⁻¹.

-

Strong C=O stretch (Acid): ~1730 cm⁻¹.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Friedel-Crafts Acylation Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

- Synthesis of Alkoxyphenylglyoxylic Acids: Staudinger, H. "Oxalyl chloride action on phenols." Berichte der deutschen chemischen Gesellschaft, 1908.

-

Ethyl 2-(4-isopropoxyphenyl)-2-oxoacetate (Intermediate): PubChem Compound Summary for CID 21229768.

-

Alpha-Keto Acid Reactivity: Cooper, A. J. L., et al. "Metabolism of alpha-keto acids." Chemical Reviews, 1983.

Sources

Technical Guide: Spectroscopic Profiling of 2-(4-Isopropoxyphenyl)-2-oxoacetic Acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid). It is designed for researchers requiring precise structural validation of this intermediate, which is often employed in the synthesis of pharmaceuticals and photoinitiators.

Executive Summary & Chemical Identity

2-(4-Isopropoxyphenyl)-2-oxoacetic acid is an

-

IUPAC Name: 2-(4-(propan-2-yloxy)phenyl)-2-oxoacetic acid

-

Molecular Formula: C

H -

Molecular Weight: 208.21 g/mol

-

Key Functional Groups:

-Keto acid, Aryl ether (Isopropoxy), 1,4-disubstituted benzene.

Synthesis Context

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted isopropoxybenzene or decarboxylated byproducts). The compound is typically synthesized via Friedel-Crafts acylation of isopropoxybenzene with oxalyl chloride (or ethyl oxalyl chloride followed by hydrolysis).

Figure 1: Friedel-Crafts acylation pathway. Note the para-selectivity driven by the isopropoxy group.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this compound is defined by the symmetry of the para-substituted ring and the distinct isopropyl group coupling.

H NMR Spectroscopy (400 MHz, DMSO-d or CDCl )

The proton spectrum exhibits a classic AA'BB' system for the aromatic ring and a septet-doublet pattern for the isopropyl group.

-

1.35 ppm (d,

-

4.70 ppm (sept,

-

7.05 ppm (d,

-

7.95 ppm (d,

-

~11.0-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). This peak is broad and exchangeable with D

C NMR Spectroscopy (100 MHz)

The carbon spectrum confirms the backbone structure, distinguishing between the ketone and acid carbonyls.

| Carbon Type | Chemical Shift ( | Assignment Logic |

| Isopropyl CH | ~21.8 | Methyl carbons. |

| Isopropyl CH | ~70.5 | Methine carbon attached to oxygen. |

| Ar-C (Ortho to O) | ~115.5 | Electron-rich aromatic carbons. |

| Ar-C (Ipso to C=O) | ~126.0 | Quaternary carbon attached to the ketone. |

| Ar-C (Ortho to C=O) | ~132.5 | Electron-deficient aromatic carbons. |

| Ar-C (Ipso to O) | ~163.5 | Quaternary carbon attached to oxygen (Deshielded). |

| Acid C=O | ~165.0 | Carboxylic acid carbonyl. |

| Ketone C=O | ~185.5 |

Infrared Spectroscopy (IR) Fingerprint

The IR spectrum is dominated by the carbonyl stretching vibrations. Due to conjugation and hydrogen bonding, these bands can appear complex.

-

3200–2500 cm

(Broad): O-H stretch of the carboxylic acid. Often shows a "dimer" envelope structure. -

1730 cm

(Strong): C=O stretch (Carboxylic acid). -

1675 cm

(Strong): C=O stretch (Ketone). This is shifted to a lower wavenumber (red-shifted) due to conjugation with the aromatic ring. -

1600 & 1575 cm

: Aromatic C=C skeletal vibrations. -

1255 cm

(Strong): C-O-C asymmetric stretch (Aryl alkyl ether). -

1170 cm

: C-O stretch (Carboxylic acid).

Mass Spectrometry (MS) Fragmentation

Mass spectrometry (EI, 70 eV) reveals a characteristic fragmentation pathway driven by the stability of the acylium ion and the loss of neutral small molecules.

Fragmentation Pathway

-

Molecular Ion (

): m/z 208 (Weak). -

Base Peak (

): Loss of the carboxylic acid group (-COOH) or ( - -Cleavage: Rupture between the two carbonyls yields the benzoyl cation.

Figure 2: Proposed EI-MS fragmentation tree. The stability of the acylium ion drives the initial cleavage.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use DMSO-d

(0.6 mL) for optimal solubility of the polar acid group. CDCl -

Concentration: Dissolve 10–15 mg of the solid analyte.

-

Acquisition: Run at 298 K. For

C, ensure a relaxation delay (

Protocol B: IR Analysis (ATR Method)

-

Equipment: FTIR Spectrometer with Diamond ATR accessory.

-

Procedure: Place ~2 mg of solid sample on the crystal. Apply high pressure to ensure contact.

-

Parameters: Scan range 4000–400 cm

, 16 scans, 4 cm -

Cleaning: Clean crystal with isopropanol to remove the ether residue.

References

- Methodology: Friedel-Crafts reaction of oxalyl chloride with activated aromatics.

-

Spectroscopic Data of Analogous Compounds (Anisylglyoxylic Acid)

- Comparison: Data for 4-methoxyphenylglyoxylic acid serves as the primary reference for the AA'BB' and carbonyl shifts, adjusted for the isopropyl substituent effect.

-

Source: SDBS (Spectral Database for Organic Compounds), Compound No. 1245 (Anisylglyoxylic acid). [Link]

-

Substituent Effects in NMR

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, a molecule of interest in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predicted behavior in various solvent systems, and detailed experimental protocols for accurate solubility determination.

Introduction to 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

2-(4-Isopropoxyphenyl)-2-oxoacetic acid, also known as (4-isopropoxyphenyl)glyoxylic acid, is an organic compound with the chemical formula C₁₁H₁₂O₄. Its structure features a phenyl ring substituted with an isopropoxy group and a glyoxylic acid moiety. This combination of a relatively nonpolar aromatic ring and a polar carboxylic acid and ketone group imparts a distinct solubility profile that is critical to understand for applications in reaction chemistry, purification, formulation, and biological assays. The molecular structure dictates its polarity, hydrogen bonding capabilities, and potential for ionization, all of which are key determinants of its solubility in different solvents.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It also allows the molecule to be ionized in basic solutions, significantly increasing aqueous solubility.

-

α-Keto Group (C=O): The ketone group is polar and can act as a hydrogen bond acceptor.

-

Isopropoxy Group (-OCH(CH₃)₂): This bulky, nonpolar group contributes to the molecule's lipophilicity.

-

Phenyl Ring: The aromatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay of these functional groups suggests that 2-(4-Isopropoxyphenyl)-2-oxoacetic acid will exhibit moderate polarity and its solubility will be highly dependent on the solvent's properties.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1] Therefore, to understand the solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid, we must consider the polarity of various common laboratory solvents.

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the carboxylic acid and ketone groups, 2-(4-Isopropoxyphenyl)-2-oxoacetic acid is expected to have some solubility in these solvents. However, the nonpolar phenyl and isopropoxy groups will limit its solubility in highly polar solvents like water at neutral pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The polarity of these solvents should allow for good solvation of the polar functional groups of the molecule, leading to a higher predicted solubility compared to polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and primarily interact through van der Waals forces. The nonpolar aromatic ring and isopropoxy group will favor solubility in these solvents, but the highly polar carboxylic acid and ketone groups will significantly limit it.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Low to Moderate | The carboxylic acid allows for some interaction, but the bulky nonpolar groups limit solubility. |

| Methanol, Ethanol | Moderate to High | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups interact with the polar functional groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds. |

| Acetone | Moderate | Acetone's polarity is suitable for dissolving the compound, though likely less effective than DMSO. | |

| Nonpolar | Toluene | Low | The aromatic nature of toluene may provide some favorable interaction with the phenyl ring, but it is a poor solvent for the polar functional groups. |

| Hexane | Very Low | The highly nonpolar nature of hexane makes it a poor solvent for this molecule. | |

| Aqueous Base | 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Aqueous Acid | 5% Hydrochloric Acid | Low | The compound will remain in its neutral, less soluble form. |

Experimental Determination of Solubility

To obtain accurate and quantitative solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid.

Equilibrium Solubility Determination Protocol

The equilibrium or thermodynamic solubility method is a reliable technique to determine the saturation concentration of a compound in a solvent.[4]

Materials:

-

2-(4-Isopropoxyphenyl)-2-oxoacetic acid (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, toluene, hexane, 5% NaHCO₃, 5% HCl)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram:

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Procedure:

-

Preparation of Samples:

-

Add an excess of solid 2-(4-Isopropoxyphenyl)-2-oxoacetic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials and vortex them to ensure good initial mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid to ensure the analyte is in its protonated form) is a good starting point.

-

Quantify the concentration of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid in the samples by comparing the peak areas to a standard calibration curve prepared from known concentrations of the compound.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Expert Insights and Troubleshooting

-

Causality in Solvent Selection: The choice of solvents for initial screening should be guided by the intended application. For synthetic chemistry, solvents like THF, DCM, or toluene might be relevant. For formulation, aqueous buffers, co-solvent systems (e.g., water/ethanol mixtures), and pharmaceutically acceptable non-aqueous solvents are of interest.

-

Impact of pH on Aqueous Solubility: The solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid in aqueous solutions will be highly pH-dependent due to the presence of the carboxylic acid group. At pH values above its pKa, the compound will exist predominantly in its ionized (carboxylate) form, which is significantly more water-soluble. Therefore, determining the pKa of the compound is a valuable complementary experiment.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[5] It is important to characterize the solid form of the material being used for solubility studies (e.g., by XRPD) to ensure consistency.

-

Kinetic vs. Thermodynamic Solubility: The protocol described above measures thermodynamic solubility. In some applications, particularly in early drug discovery, kinetic solubility (the concentration at which a compound precipitates from a DMSO stock solution added to an aqueous buffer) is also a relevant parameter.[4]

-

Self-Validation of the Protocol: The presence of undissolved solid at the end of the equilibration period is a critical self-validating check that saturation was achieved. Additionally, analyzing the solid residue after the experiment can confirm that no degradation or phase change of the compound occurred during the experiment.

Conclusion

Understanding the solubility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid is paramount for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility, a detailed experimental protocol for its accurate determination, and expert insights to guide the experimental design and interpretation of results. By following a systematic and well-controlled experimental approach, researchers can generate the reliable solubility data needed to advance their projects.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution. (n.d.). Scribd. Retrieved from [Link]

-

Phenylglyoxylic Acid | C8H6O3. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET 1. Identification 2. Hazards Identification 3. Composition / Information on Ingredients. (n.d.). Retrieved from [Link]

-

Phenylglyoxylic acid. (n.d.). Grokipedia. Retrieved from [Link]

-

5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. (2012, June 12). Retrieved from [Link]

-

Solubility for Common Extractable Compounds. (n.d.). Retrieved from [Link]

-

4'-Isopropoxyacetanilide | C11H15NO2. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. Retrieved from [Link]

-

713522-59-9 | 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid. (n.d.). Retrieved from [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024, January 16). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022, March 2). PubMed. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Structurally Promising Molecule

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

2-(4-Isopropoxyphenyl)-2-oxoacetic acid, a member of the α-keto acid family, presents a compelling case for investigation by researchers in medicinal chemistry and drug development. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the phenylglyoxylic acid core and the 4-isopropoxyphenyl substituent—are present in compounds with known and varied biological activities. This guide synthesizes information from related chemical classes to build a robust, hypothesis-driven framework for exploring the potential therapeutic applications of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid. As a Senior Application Scientist, the following sections are structured to provide not just a theoretical overview, but also actionable experimental designs to validate these postulations.

Table 1: Physicochemical Properties of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid

| Property | Value |

| IUPAC Name | 2-(4-isopropoxyphenyl)-2-oxoacetic acid |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Hypothesized Biological Activities Based on Structural Analogs

The potential biological activities of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid can be inferred from its two primary structural components: the α-keto acid (specifically, a phenylglyoxylic acid derivative) and the isopropoxyphenyl group.

Potential Anti-inflammatory and Analgesic Activity

Scientific Rationale: Derivatives of phenylglyoxylic acid have demonstrated significant anti-inflammatory properties. Studies have shown that certain synthesized phenylglyoxylic acid derivatives can reduce edema formation in animal models.[1][2] Additionally, compounds containing an isopropoxy group, such as isopropoxy-carvacrol, have been shown to reduce acute inflammation and nociception in rodents.[3] The combination of these two moieties in the target molecule suggests a strong potential for anti-inflammatory effects. The mechanism could involve the inhibition of inflammatory mediators or pathways.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

NO Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Figure 1: Workflow for in vitro anti-inflammatory screening.

Potential Antibacterial Activity

Scientific Rationale: Research has indicated that derivatives of phenylglyoxylic acid can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][4] The specific substitutions on the phenyl ring and the amide linkage were found to influence the potency. The presence of the lipophilic isopropoxyphenyl group in our target molecule might enhance its ability to penetrate bacterial cell membranes, potentially contributing to its antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as a Metabolic Modulator

Scientific Rationale: As an α-keto acid, 2-(4-isopropoxyphenyl)-2-oxoacetic acid is a structural analog of naturally occurring metabolic intermediates.[5][6] Alpha-keto acids are pivotal in amino acid metabolism and the citric acid cycle.[7][8] For instance, they can act as acceptors of amino groups in transamination reactions, influencing nitrogen balance and ammonia detoxification.[5] Some α-keto acids, like α-ketoglutarate, also function as signaling molecules, regulating epigenetic processes and cellular growth.[7] It is plausible that our target compound could interact with enzymes involved in these pathways, potentially leading to metabolic modulation.

Experimental Protocol: Investigating Effects on Cellular Respiration using Seahorse XF Analyzer

-

Cell Culture and Seeding: Culture a relevant cell line (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

-

Compound Treatment: Treat the cells with different concentrations of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid for a predetermined time.

-

Seahorse XF Assay:

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the Oxygen Consumption Rate (OCR) in real-time.

-

-

Data Analysis: Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to determine the compound's effect on mitochondrial function.

Figure 2: Central role of α-keto acids in metabolism.

Potential Antioxidant Activity

Scientific Rationale: Certain α-keto acids, notably α-ketoglutarate, have been shown to possess antioxidant properties by directly scavenging reactive oxygen species (ROS).[5][8] This non-enzymatic detoxification of ROS can protect cells from oxidative damage. The electron-rich aromatic ring of the isopropoxyphenyl group might also contribute to the molecule's ability to stabilize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid to the DPPH solution.

-

Include a positive control (e.g., ascorbic acid) and a blank (methanol).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Summary and Future Directions

While direct experimental data for 2-(4-Isopropoxyphenyl)-2-oxoacetic acid is scarce, a thorough analysis of its structural components provides a strong foundation for hypothesizing its potential biological activities. The phenylglyoxylic acid core points towards anti-inflammatory and antibacterial potential, while the α-keto acid functionality suggests possible roles in metabolic regulation and antioxidant defense. The isopropoxyphenyl group may modulate these activities and influence the compound's pharmacokinetic properties.

The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro screening of this compound. Positive results from these assays would warrant further investigation into the precise mechanisms of action, in vivo efficacy, and safety profile. The exploration of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid and its derivatives could lead to the discovery of novel therapeutic agents.

References

-

Alpha-Keto Acids: Uses, Benefits, and Mechanisms. (n.d.). Univen FM 99.8 Mhz. Available at: [Link]

-

α-keto acid Definition. (2025, September 15). Fiveable. Available at: [Link]

-

α-Ketoglutaric acid. (n.d.). Simple English Wikipedia. Available at: [Link]

-

Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Phenylglyoxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Obafemi, C. A., Taiwo, F. O., Iwalewa, E. O., & Akinpelu, D. A. (2012). Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. International Journal of Life Science & Pharma Research, 2(2), 22-36. Available at: [Link]

-

de Cássia da Silveira e Sá, R., de Oliveira, A. M., Nogueira, K. M., de Oliveira, M. G. B., de Sousa, D. P., & de Almeida, R. N. (2014). Isopropoxy-carvacrol, a derivative obtained from carvacrol, reduces acute inflammation and nociception in rodents. Basic & clinical pharmacology & toxicology, 115(3), 237–243. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isopropoxy-carvacrol, a derivative obtained from carvacrol, reduces acute inflammation and nociception in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. univenfm.co.za [univenfm.co.za]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. α-Ketoglutaric acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

"2-(4-Isopropoxyphenyl)-2-oxoacetic acid" mechanism of action hypotheses

The following technical guide details the structural pharmacology, mechanistic hypotheses, and experimental utility of 2-(4-Isopropoxyphenyl)-2-oxoacetic acid (also known as 4-Isopropoxyphenylglyoxylic acid).

This analysis frames the compound not merely as a chemical intermediate, but as a bioactive pharmacophore sharing critical features with known Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Aminopeptidase inhibitors .

Mechanistic Hypotheses & Synthetic Utility in Drug Discovery

Executive Summary

2-(4-Isopropoxyphenyl)-2-oxoacetic acid is an

-

Phosphatase Inhibition Pharmacophore: The

-keto acid moiety acts as a non-hydrolyzable bioisostere of the phosphate group, capable of forming reversible covalent hemithioacetal adducts with the catalytic cysteine residues of protein tyrosine phosphatases (e.g., PTP1B). -

Chiral Synthon for Peptidomimetics: It functions as a key precursor in the asymmetric synthesis of

-hydroxy-

Structural Analysis & Physicochemical Properties

The molecule integrates a hydrophobic domain for steric complementarity with a highly reactive electrophilic center.

| Property | Value / Description | Significance |

| IUPAC Name | 2-(4-(propan-2-yloxy)phenyl)-2-oxoacetic acid | Definitive chemical identity. |

| Molecular Formula | ||

| Key Moiety | Electrophilic trap for nucleophilic side chains (Cys, Ser). | |

| Substituent | 4-Isopropoxy ( | Enhances lipophilicity ( |

| Electronic Effect | Electron-Donating ( | The alkoxy group reduces the electrophilicity of the |

Mechanism of Action (MOA) Hypotheses

Hypothesis A: Reversible Covalent Inhibition of PTP1B

The most pharmacologically grounded hypothesis posits that this compound acts as a competitive, reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a major target for diabetes and obesity therapeutics.

-

Mechanism: The catalytic domain of PTP1B contains a nucleophilic cysteine (Cys215) within the P-loop. The

-carbonyl carbon of the oxoacetic acid is highly electrophilic. -

Interaction: Cys215 attacks the

-carbonyl to form a hemithioacetal transition state mimic . This mimics the phosphate group of the natural substrate (phosphotyrosine), blocking the active site. -

Selectivity: The 4-isopropoxyphenyl tail extends into the hydrophobic groove near the active site, providing selectivity over other phosphatases.

Figure 1: Proposed mechanism of PTP1B inhibition via reversible hemithioacetal formation.

Hypothesis B: Precursor for Bestatin-Class Aminopeptidase Inhibitors

Based on patent literature regarding "threo-3-amino-2-hydroxy-4-phenylbutanoyl" derivatives, this compound serves as a critical intermediate.

-

Mechanism: It acts as the starting scaffold for the "P2" residue in peptidomimetics.

-

Transformation: Through transamination or aldol-like condensations, the

-keto group is converted into the

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol yields high-purity 2-(4-Isopropoxyphenyl)-2-oxoacetic acid suitable for biological assays.

Reagents:

-

Isopropyl phenyl ether (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Aluminum chloride (

, 1.2 eq) -

Dichloromethane (DCM, anhydrous)

Workflow:

-

Preparation: Dissolve Isopropyl phenyl ether in anhydrous DCM under Nitrogen atmosphere at 0°C.

-

Acylation: Add Oxalyl chloride dropwise. Stir for 15 minutes.

-

Catalysis: Add

portion-wise (exothermic!). Maintain temperature < 5°C. -

Reaction: Allow to warm to room temperature and stir for 4 hours. The mixture will turn dark.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/HCl to hydrolyze the acyl chloride intermediate to the acid.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1] Dry over

.[1] -

Purification: Recrystallize from Hexane/Ethyl Acetate.

Figure 2: Synthetic route via Friedel-Crafts acylation.

Protocol 2: PTP1B Inhibition Assay (Validation)

To validate Hypothesis A, use a colorimetric pNPP (p-Nitrophenyl Phosphate) assay.

Materials:

-

Recombinant Human PTP1B (GST-tagged).

-

Substrate: pNPP (2 mM).

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Steps:

-